N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide
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Overview
Description
N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors, such as amino acids or their derivatives . The final step involves the acylation of the benzimidazole-pyrrolidine intermediate with N-phenylacetamide under suitable conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Hydroxylated pyrrolidine derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The pyrrolidine ring may enhance the compound’s binding affinity and specificity by providing additional points of interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole and 2-substituted benzimidazoles.
Pyrrolidine derivatives: Compounds like 3-pyrrolidin-2-one and N-substituted pyrrolidines.
Acetamide derivatives: Compounds like N-phenylacetamide and N-substituted acetamides.
Uniqueness
N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide is unique due to its combination of a benzimidazole core, a pyrrolidine ring, and an acetamide group. This unique structure allows it to interact with a wide range of molecular targets, potentially leading to diverse biological activities and applications .
Properties
IUPAC Name |
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-2-31(23-13-7-4-8-14-23)27(34)20-32-25-16-10-9-15-24(25)29-28(32)22-17-26(33)30(19-22)18-21-11-5-3-6-12-21/h3-16,22H,2,17-20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKPZPDNDFLEBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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